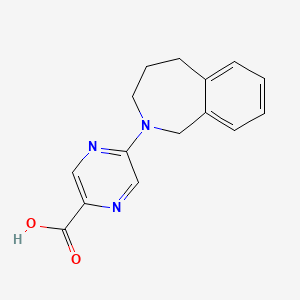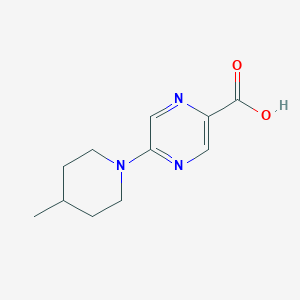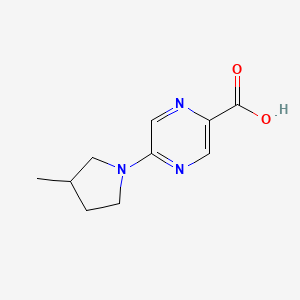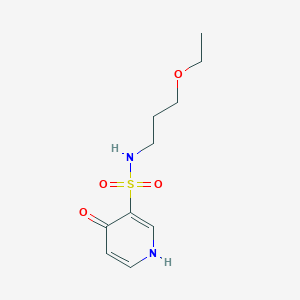
5-(1,3,4,5-Tetrahydro-2-benzazepin-2-yl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3,4,5-Tetrahydro-2-benzazepin-2-yl)pyrazine-2-carboxylic acid, commonly known as TBAP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications.
Wirkmechanismus
TBAP exerts its pharmacological effects by binding to and activating dopamine D2 receptors in the brain. This activation leads to an increase in dopamine release, which can help alleviate symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, TBAP has also been shown to have antioxidant and anti-inflammatory properties. It can help protect neurons from oxidative stress and reduce inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
TBAP has several advantages for use in lab experiments, including its high purity and stability. However, it can be difficult to obtain in large quantities, and its effects may vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are several potential future directions for TBAP research, including further studies on its neuroprotective effects, exploration of its potential therapeutic applications in other neurological disorders, and development of more efficient synthesis methods to increase its availability for research purposes.
In conclusion, TBAP is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and explore its potential applications in other areas of medicine.
Synthesemethoden
TBAP can be synthesized through a multi-step process that involves the reaction of 2-amino-5-bromo-1,3,4,5-tetrahydrobenzazepine with 2-bromoacetylpyrazine in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to obtain TBAP in its final form.
Wissenschaftliche Forschungsanwendungen
TBAP has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has been shown to act as a dopamine D2 receptor agonist, which can help regulate dopamine levels in the brain and improve symptoms associated with these disorders.
Eigenschaften
IUPAC Name |
5-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)13-8-17-14(9-16-13)18-7-3-6-11-4-1-2-5-12(11)10-18/h1-2,4-5,8-9H,3,6-7,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDZGTAFMZGLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CN(C1)C3=NC=C(N=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)

![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)

![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)



![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)


